molecular formula C16H25N3O3S B7574449 1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea

1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea

Cat. No. B7574449
M. Wt: 339.5 g/mol
InChI Key: FCYWOECRBNIGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea, also known as MCC-950, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MCC-950 has been found to inhibit the NLRP3 inflammasome, a protein complex that plays a critical role in the innate immune response.

Mechanism of Action

1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea inhibits the NLRP3 inflammasome by binding to the NACHT domain of NLRP3, which prevents the formation of the active inflammasome complex. This results in a decrease in the production of pro-inflammatory cytokines such as IL-1β and IL-18. 1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea has been shown to be selective for the NLRP3 inflammasome, and does not affect other inflammasomes or the production of other cytokines.
Biochemical and Physiological Effects:
1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18, and to decrease inflammation and tissue damage in animal models of disease. 1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea has also been found to have neuroprotective effects in animal models of Alzheimer's disease, and to improve cognitive function.

Advantages and Limitations for Lab Experiments

1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for the NLRP3 inflammasome, which allows for specific targeting of this pathway. However, there are also limitations to using 1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea in lab experiments. It has been found to have limited solubility in aqueous solutions, which can make it difficult to work with. Additionally, 1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea has been found to have some toxicity in certain cell types, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea. One area of interest is the potential therapeutic applications of 1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea in human diseases. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea in diseases such as gout and multiple sclerosis. Another area of interest is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Finally, there is interest in understanding the role of the NLRP3 inflammasome in other diseases and conditions, and the potential for targeting this pathway in these contexts.

Synthesis Methods

The synthesis of 1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea involves several steps, including the reaction of 2-methyl-5-nitrobenzenesulfonamide with 2-methylcyclohexanone to form 1-(2-methylcyclohexyl)-3-[2-methyl-5-(nitrophenyl)sulfonamido]urea. This intermediate is then reduced with iron powder to form the final product, 1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea. The synthesis of 1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea has been optimized to increase yield and purity, and it is now widely available for research purposes.

Scientific Research Applications

1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea has been extensively studied for its potential therapeutic applications in a variety of diseases, including inflammatory and autoimmune disorders. It has been found to inhibit the NLRP3 inflammasome, which is involved in the production of pro-inflammatory cytokines such as IL-1β and IL-18. 1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea has been shown to reduce inflammation and tissue damage in animal models of diseases such as multiple sclerosis, gout, and Alzheimer's disease.

properties

IUPAC Name

1-(2-methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-11-6-4-5-7-14(11)18-16(20)19-15-10-13(9-8-12(15)2)23(21,22)17-3/h8-11,14,17H,4-7H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYWOECRBNIGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea

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